molecular formula C11H10F6N2O3 B1527992 2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate CAS No. 1361115-90-3

2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate

Cat. No.: B1527992
CAS No.: 1361115-90-3
M. Wt: 332.2 g/mol
InChI Key: MJOSWEJTWUYZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate: is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with an azetidinyloxy group and a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate typically involves multiple steps, starting with the preparation of the pyridine core. The azetidinyloxy group is introduced through a nucleophilic substitution reaction, while the trifluoromethyl group is added via a trifluoromethylation reaction. Common reagents used in these reactions include trifluoromethyl iodide and azetidine. The reaction conditions often require the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the reactions. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The azetidinyloxy group can form hydrogen bonds and other interactions with active sites, while the trifluoromethyl group enhances the compound’s lipophilicity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Azetidinyloxy)-pyridine
  • 2-(3-Azetidinyloxy)-5-methyl-pyridine
  • 2-(3-Azetidinyloxy)-5-chloro-pyridine

Uniqueness

Compared to similar compounds, 2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate stands out due to the presence of the trifluoromethyl group. This group imparts unique properties such as increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological targets. These characteristics make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(azetidin-3-yloxy)-5-(trifluoromethyl)pyridine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O.C2HF3O2/c10-9(11,12)6-1-2-8(14-3-6)15-7-4-13-5-7;3-2(4,5)1(6)7/h1-3,7,13H,4-5H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOSWEJTWUYZNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=NC=C(C=C2)C(F)(F)F.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate
Reactant of Route 2
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate
Reactant of Route 3
Reactant of Route 3
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate
Reactant of Route 4
Reactant of Route 4
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate
Reactant of Route 5
Reactant of Route 5
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate
Reactant of Route 6
2-(Azetidin-3-yloxy)-5-(trifluoromethyl)pyridine 2,2,2-trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.